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Compound of Interest

Compound Name: 2-Dodecylphenol

Cat. No.: B1585192

This technical guide provides a comprehensive overview of 2-dodecylphenol, a significant
alkylphenol isomer. Tailored for researchers, scientists, and professionals in drug development,
this document delves into the synthesis, analytical methodologies, toxicological profile, and
environmental considerations of this compound. It further explores its relationship with the more
commonly studied para-isomer, offering a comparative perspective crucial for informed
application and risk assessment.

Introduction to 2-Dodecylphenol and its Isomeric
Landscape

Dodecylphenols are a class of alkylphenols characterized by a twelve-carbon alkyl chain
attached to a phenol ring. The position of this dodecyl group on the aromatic ring gives rise to
different isomers, with 2-dodecylphenol (ortho-dodecylphenol) and 4-dodecylphenol (para-
dodecylphenol) being the most prominent. While the mixed isomers of dodecylphenol find
broad industrial applications, the specific properties and synthesis of the ortho-isomer are of
particular interest in specialized chemical syntheses.

This guide will focus primarily on 2-dodecylphenol, providing a detailed exploration of its
chemical identity, synthesis, and analytical characterization, while also drawing comparisons to
its para counterpart to highlight the structural nuances that dictate their respective chemical
behaviors and biological activities.
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Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-dodecylphenol is
paramount for its effective handling, application, and analysis.

Property Value Source(s)

2-Laurylphenol, o-

Synenyms Dodecylphenol s
CAS Number 5284-29-7 [1]
Molecular Formula C1sH300 [1]
Molecular Weight 262.43 g/mol [1]

Straw-colored liquid with a
Appearance _ [1]
phenolic odor

Vapor Pressure 0.0000023 mmHg [1]

Synthesis of 2-Dodecylphenol: A Focus on
Regioselectivity

The synthesis of dodecylphenol is primarily achieved through the Friedel-Crafts alkylation of
phenol with dodecene.[2] However, controlling the regioselectivity to favor the ortho-isomer, 2-
dodecylphenol, requires specific catalytic systems. Traditional acid catalysts often yield a
mixture of ortho and para isomers, with the para isomer typically being the major product.

General Alkylation of Phenol with 1-Dodecene

A common method for producing a mixture of dodecylphenol isomers involves the use of an
activated clay catalyst.

Experimental Protocol:

» To a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, dropping
funnel, and condenser, add 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite
#136).[2]
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e Heat the mixture to 135°C with agitation.[2]
e Slowly add 575 g of 1-dodecene to the reaction mixture over 4 hours.[2]
e Maintain the reaction at 135°C for the duration of the addition.[2]

 After the reaction is complete, cool the mixture and filter to remove the activated clay

catalyst.[2]
e The resulting dodecylphenol mixture can be purified by vacuum distillation.[2]

Causality of Experimental Choices: The use of an excess of phenol helps to minimize the
formation of di-alkylated products. The activated clay serves as a solid acid catalyst, which can
be easily removed by filtration, simplifying the purification process.

Regioselective ortho-Alkylation of Phenol

Achieving high selectivity for 2-dodecylphenol necessitates the use of specialized catalysts
that direct the alkylation to the ortho position. Rhenium-catalyzed reactions have shown
remarkable success in this regard.[3]

Reaction Mechanism: The regioselectivity of the rhenium-catalyzed ortho-alkylation is attributed
to the coordination of the phenolic hydroxyl group to the rhenium center, which directs the
electrophilic attack of the activated alkene to the adjacent ortho position.

@
@ Ortho-alkylation >C)
[ Re2(CO)10 Catalyst ] Activation

Click to download full resolution via product page
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Caption: Rhenium-catalyzed ortho-alkylation of phenol.

Experimental Protocol for Rhenium-Catalyzed ortho-Alkylation:

In a glovebox, charge a flame-dried Schlenk tube with dirhenium decacarbonyl (Re2(CO)10)
and the desired phenol.

e Add anhydrous, degassed solvent (e.g., toluene) to the tube.
e Add 1-dodecene via syringe.

o Seal the tube and heat the reaction mixture at the desired temperature (e.g., 150°C) for the
specified time.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GO).

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

» Purify the crude product by column chromatography on silica gel to isolate 2-
dodecylphenol.

Causality of Experimental Choices: The use of an inert atmosphere and anhydrous conditions
is crucial to prevent the deactivation of the rhenium catalyst. The specific reaction temperature
and time are optimized to achieve maximum conversion and selectivity.

Analytical Characterization of 2-Dodecylphenol

Accurate identification and quantification of 2-dodecylphenol are essential for quality control,
research, and environmental monitoring. The primary analytical techniques employed are Gas
Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography
(HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds like 2-dodecylphenol.
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Experimental Protocol for GC-MS Analysis of 2-Dodecylphenol in Water Samples:

o Sample Preparation (Solid-Phase Extraction):

[¢]

Acidify a 1-liter water sample to a pH of less than 2 with hydrochloric acid.[4]

[¢]

Pass the sample through a C18 solid-phase extraction (SPE) cartridge.

[e]

Wash the cartridge with organic-free water to remove interferences.

o

Elute the trapped phenols with methylene chloride.[4]

Concentrate the eluate to a final volume of 1 mL.

[¢]

e GC-MS Analysis:

[e]

Injector: Splitless mode at 250°C.

o Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25
mm ID, 0.25 pm film thickness.

o Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to
280°C at 10°C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Mass Spectrometer: Electron ionization (El) at 70 eV, scanning from m/z 40 to 450.

Data Analysis: Identification of 2-dodecylphenol is based on its retention time and comparison
of its mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification is
typically performed using an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds and can be
used for the quantification of 2-dodecylphenol.

Experimental Protocol for HPLC Analysis of Alkylphenols:
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o Sample Preparation: Similar to GC-MS, solid-phase extraction can be used to concentrate
the analyte from aqueous samples. For biological matrices, liquid-liquid extraction or more
advanced techniques like QUEChERS may be necessary.[5][6]

o HPLC Analysis:
o Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 yum patrticle size).

o Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid
(e.g., 0.1% formic acid) to improve peak shape.

o Flow Rate: 1 mL/min.

o Detection: UV detector set at a wavelength of approximately 275 nm. A diode array
detector (DAD) can provide spectral information for peak identification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both *H and 13C
NMR are used to confirm the identity and purity of 2-dodecylphenol.

1H NMR Spectral Data (Predicted):

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
6.8-7.2 m 4H Aromatic protons
45-55 br s 1H Phenolic -OH

-CH2- attached to the
25-27 t 2H o

aromatic ring
12-1.6 m 20H -(CH2)10-
0.8-0.9 t 3H -CHs

13C NMR Spectral Data:[8][9]
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Chemical Shift (6, ppm) Assignment

~153 C-OH

~130 C-dodecyl

~127-129 Aromatic CH

~115-121 Aromatic CH

~30-35 -CH:- attached to the aromatic ring
~22-32 Dodecyl chain carbons

~14 -CHs

Toxicological Profile and Biological Activity

The toxicological properties of dodecylphenols are of significant concern due to their

widespread use and potential for environmental release.

GHS Hazard Classification for 2-Dodecylphenol:[1]

irritation (H315).[1]

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314) or causes skin

o Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318) or causes serious

eye irritation (H319).[1]

o Reproductive Toxicity: May damage fertility (H360F) or is suspected of damaging fertility or

the unborn child (H361).[1]

e Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects

(H410).[1]

Endocrine Disrupting Activity

Alkylphenols, including dodecylphenol, are known endocrine-disrupting chemicals (EDCs).

They can mimic the action of natural hormones, particularly estrogen, by binding to estrogen
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receptors.[10][11] This can lead to adverse effects on the reproductive and developmental
systems of organisms.

Mechanism of Endocrine Disruption:

2-Dodecylphenol (EDC)

Estrogen Response Element (ERE) in DNA)O:)

Click to download full resolution via product page

Caption: Mechanism of endocrine disruption by 2-dodecylphenol.

Applications of Dodecylphenols

Dodecylphenols are versatile intermediates in the chemical industry.

o Antioxidants: Hindered phenols, including derivatives of dodecylphenol, are used as
antioxidants in lubricating oils to prevent oxidative degradation at high temperatures.[12][13]
They act as radical scavengers, interrupting the chain reactions of oxidation.[13]

o Surfactants: Dodecylphenol can be ethoxylated to produce non-ionic surfactants. These are
used in detergents, emulsifiers, and wetting agents.[14] The long dodecyl chain provides the
hydrophobic character, while the polyethylene oxide chain resulting from ethoxylation
provides the hydrophilic character.[14]

o Other Applications: Dodecylphenols are also used in the production of phenolic resins,
additives for fuels, and as intermediates in the synthesis of various other chemicals.[15]

Environmental Fate and Degradation

The environmental persistence of dodecylphenols is a significant concern. They are generally
not readily biodegradable and can accumulate in the environment.

Biodegradation Pathway: The biodegradation of phenols typically proceeds through
hydroxylation of the aromatic ring to form catechol, followed by ring cleavage.[16][17] The long
alkyl chain of dodecylphenol can hinder this process, contributing to its persistence.
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Comparative Analysis: 2-Dodecylphenol vs. 4-
Dodecylphenol

The position of the dodecyl group significantly influences the properties of the molecule.
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Property

2-Dodecylphenol
(ortho)

4-Dodecylphenol
(para)

Rationale for
Difference

Steric Hindrance

Higher, due to the
bulky dodecyl group
adjacent to the

hydroxyl group.

Lower, with the
dodecyl group at the
opposite end of the

ring.

The proximity of the
alkyl chain to the
hydroxyl group in the
ortho isomer creates

more steric bulk.

Reactivity of -OH
group

Less accessible for
some reactions due to

steric hindrance.

More accessible.

The bulky ortho-
substituent can
physically block

access to the hydroxyl

group.

Generally lower due to

potential for

Generally higher due

to stronger

Intramolecular
hydrogen bonding in
the ortho isomer

Boiling Point ) )
intramolecular intermolecular reduces the strength
hydrogen bonding. hydrogen bonding. of intermolecular
forces.
) Steric hindrance can
May be slightly less .
o ) destabilize the
acidic due to steric ) )
o ) ) Generally slightly conjugate base by
Acidity hindrance affecting

solvation of the

phenoxide ion.

more acidic.

impeding its
interaction with

solvent molecules.

Toxicological Profile

Specific data is less
abundant, but
generally considered

to be in the same

More extensively
studied and known to

be an endocrine

Both isomers share
the same fundamental

chemical structure

class of toxicity as the  disruptor. that confers toxicity.
para isomer.
Conclusion
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2-Dodecylphenol is a chemically significant isomer with distinct properties and synthetic
routes compared to its more common para counterpart. Its synthesis requires careful control of
regioselectivity, and its analysis is achievable through standard chromatographic and
spectroscopic techniques. The toxicological profile of 2-dodecylphenol, particularly its
potential as an endocrine disruptor, warrants careful consideration in its application and
environmental management. A thorough understanding of the structure-property relationships
between dodecylphenol isomers is crucial for the development of safer and more effective
chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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